6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid
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Overview
Description
6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain. Its molecular formula is C18H19NO3S2, and it has a molecular weight of 361.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid typically involves the condensation of a thiazolidinone derivative with a benzaldehyde derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
the general principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Although not widely used in industry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of 6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-(4-Octyloxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- 6-(5-(4-Dimethylaminobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- 6-(5-(2-Allyloxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
Uniqueness
What sets 6-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research .
Properties
Molecular Formula |
C16H17NO3S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H17NO3S2/c18-14(19)9-5-2-6-10-17-15(20)13(22-16(17)21)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19)/b13-11- |
InChI Key |
RBQYTRMRAMKNBT-QBFSEMIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
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